Product packaging for 4-Bromopyridine hydrochloride(Cat. No.:CAS No. 19524-06-2)

4-Bromopyridine hydrochloride

Cat. No.: B018804
CAS No.: 19524-06-2
M. Wt: 194.46 g/mol
InChI Key: MPZMVUQGXAOJIK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Pyridine (C5H5N), an aromatic heterocyclic compound, is a cornerstone in both organic and medicinal chemistry. rsc.org Its structure, analogous to a benzene (B151609) ring with one carbon atom replaced by a nitrogen atom, imparts unique properties that make it a "privileged scaffold" in drug design. rsc.orgresearchgate.net The nitrogen atom's presence allows for hydrogen bonding and introduces basicity, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.commdpi.com

The versatility of the pyridine ring allows for a wide array of chemical modifications, enabling the synthesis of a vast library of compounds with diverse biological activities. enpress-publisher.com This has led to the incorporation of pyridine scaffolds in numerous FDA-approved drugs for treating a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. rsc.orgresearchgate.netnih.gov The ability of the pyridine nucleus to be fused with other ring systems further expands its utility in creating novel therapeutic agents. enpress-publisher.comnih.gov The ongoing research into pyridine derivatives continues to yield new pharmaceuticals, highlighting its enduring importance in medicinal chemistry. researchgate.netnih.gov

Overview of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated pyridines, or halopyridines, are a critical class of pyridine derivatives that serve as versatile building blocks in organic synthesis. eurekalert.org The introduction of a halogen atom onto the pyridine ring significantly influences its chemical reactivity, providing a handle for a variety of synthetic transformations. nih.gov These compounds are particularly valuable as starting materials for nucleophilic substitution and cross-coupling reactions, which are fundamental processes for constructing more complex molecules. eurekalert.orgacs.org

Among the most important applications of halopyridines is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures that are often found in pharmaceuticals and agrochemicals. rsc.orgmdpi.com The position of the halogen on the pyridine ring, as well as the nature of the halogen itself, dictates the regioselectivity and efficiency of these coupling reactions. researchgate.net The development of new methods for the selective halogenation of pyridines remains an active area of research, as it opens up new avenues for the synthesis of novel functional molecules. nih.gov Halogenated pyridines are also used in the synthesis of other heterocyclic and macrocyclic compounds. eurekalert.org

Historical Context of 4-Bromopyridine (B75155) Hydrochloride in Research

4-Bromopyridine hydrochloride has long been recognized as a valuable intermediate in chemical synthesis. fishersci.dk Its utility stems from the reactivity of the bromine atom at the 4-position of the pyridine ring, which makes it a key component in the synthesis of a variety of more complex molecules. chemimpex.com Historically, research involving this compound has been prominent in the development of pharmaceuticals and agrochemicals. chemimpex.comdatavagyanik.com

Early synthetic routes often involved the bromination of pyridine, a process for which various methods have been developed over time. chempanda.com The hydrochloride salt form enhances the compound's stability and handling properties. In more recent research, this compound has been employed in the synthesis of targeted therapeutic agents. For instance, it has been used as a starting material in the creation of compounds for potential use in treating neurological disorders. chemimpex.com Furthermore, its application in cross-coupling reactions, such as in the synthesis of C-4 alkylated pyridines, underscores its continued relevance in modern organic synthesis. scispace.comnih.gov The compound has also been utilized in the preparation of ligands for the formation of coordination polymers with interesting magnetic and optical properties. alfa-chemistry.com A significant application of 4-bromopyridine is in the commercial production of the drug abiraterone. chempanda.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrClN B018804 4-Bromopyridine hydrochloride CAS No. 19524-06-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine;hydrochloride
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InChI

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPZMVUQGXAOJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN
Source PubChem
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DSSTOX Substance ID

DTXSID9075165
Record name Pyridine, 4-bromo-, hydrochloride
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Molecular Weight

194.46 g/mol
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CAS No.

19524-06-2
Record name 4-Bromopyridine hydrochloride
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Record name 4-Bromopyridinium chloride
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Record name Pyridine, 4-bromo-, hydrochloride
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Record name 4-bromopyridinium chloride
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Synthetic Methodologies and Strategies for 4 Bromopyridine Hydrochloride

Established Synthetic Routes Involving 4-Bromopyridine (B75155) Hydrochloride

Traditional synthetic strategies often employ 4-bromopyridine hydrochloride in multi-step sequences to build functionalized pyridine (B92270) derivatives. These routes typically begin by converting the hydrochloride salt to its more reactive free base, 4-bromopyridine, through treatment with a basic solution. chemicalbook.comgoogle.com The resulting free base is then used in subsequent transformations.

A notable synthetic pathway that begins with this compound involves a sequence of esterification and ammonification (or ammonolysis) to produce amide intermediates. guidechem.comgoogle.com This approach is prominently featured in the synthesis of 2-amino-4-bromopyridine (B18318). guidechem.comgoogle.com

The process unfolds in several stages:

Free Base Liberation : this compound is first treated with a base, such as sodium bicarbonate, to liberate the 4-bromopyridine free base, which is then extracted into an organic solvent like dichloromethane. guidechem.com

Esterification : The 4-bromopyridine undergoes an esterification reaction to introduce an ester group onto the pyridine ring, yielding a crude product such as 4-bromo-2-pyridinecarboxylic acid ethyl ester. guidechem.comgoogle.comgoogle.com

Ammonification : The crude ester is then subjected to ammonification, where it reacts with an ammonia (B1221849) solution. guidechem.comgoogle.com This step converts the ester group into a primary amide, resulting in the formation of 4-bromo-2-pyridinecarboxamide. google.comevitachem.com The crude amide can then be isolated for use in further reactions. guidechem.com

This sequence effectively functionalizes the pyridine ring at the 2-position, preparing the molecule for subsequent transformations like the Hofmann degradation.

The Hofmann degradation is a crucial subsequent step in the synthesis of aminated pyridines, starting from the amide intermediate generated via the methods described above. guidechem.com This reaction converts the 4-bromo-2-pyridinecarboxamide into 2-amino-4-bromopyridine. google.comgoogle.com

The reaction is typically carried out by treating the amide with sodium hypobromite (B1234621) (NaOBr), which is generated in situ from bromine and sodium hydroxide (B78521) at low temperatures. The mixture is then heated to induce the degradation, which involves a molecular rearrangement that removes the carbonyl group and yields the primary amine. guidechem.com The final product, 2-amino-4-bromopyridine, is then isolated and purified. guidechem.com Patents describing this process provide specific molar ratios for the reactants to optimize the reaction. google.com

Table 1: Reactant Molar Ratios for Hofmann Degradation of 4-bromopyridine-2-formamide google.com
ReactantMolar Ratio
4-bromopyridine-2-formamide1
Sodium Hydroxide (NaOH)2 - 6
Bromine (Br₂)1.4 - 2.5

Advanced and Novel Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods. For pyridine derivatives, continuous flow microreactor technology represents a significant leap forward, particularly for handling unstable intermediates and improving reaction control.

The use of 4-bromopyridine in organometallic reactions, such as halogen-lithium exchange, is often complicated by the instability of the free base and the need for cryogenic temperatures (-78 °C or lower) in conventional batch processes to prevent side reactions. thieme-connect.compublish.csiro.au Continuous flow microreactors overcome these challenges by offering superior heat transfer and precise control over residence times. publish.csiro.auresearchgate.net

In a typical flow setup, a solution of this compound can be directly integrated into a multi-step sequence. The hydrochloride is first mixed with a basic solution in one part of the reactor to generate the free base in situ. This stream is immediately mixed with an organolithium reagent (like n-BuLi) in a subsequent section of the microreactor to perform the Br/Li exchange. thieme-connect.comresearchgate.net The short residence time (often on the order of seconds or even milliseconds) and efficient heat dissipation of the microreactor allow the reaction to be performed at significantly higher temperatures (e.g., -20°C or higher) than batch methods, without decomposition. researchgate.netrsc.org The resulting pyridyllithium intermediate can then be immediately reacted with an electrophile in the next stage of the flow system. researchgate.net

Table 2: Effect of Temperature and Residence Time on Br/Li Exchange of 2,3-dibromopyridine (B49186) in a Flow Microreactor researchgate.net
Temperature (°C)Residence Time (s)Yield of Monosubstituted Product (%)
-780.05588
-280.05591
00.05593
200.05586

Building on the advantages of microreactors, "flash synthesis" techniques integrate multiple reaction and workup steps into a single, continuous, and extremely fast process. thieme-connect.comresearchgate.net For this compound, this involves combining the desalting, phase separation, and subsequent halogen-lithium exchange reaction into one seamless flow operation. thieme-connect.comdntb.gov.ua

This one-flow operation eliminates the need to isolate the unstable 4-bromopyridine free base, as it is generated and consumed within seconds. thieme-connect.com Research has demonstrated that this entire sequence can be completed in under 20 seconds, leading to higher yields than conventional methods because the rapid consumption of the intermediate prevents its decomposition. thieme-connect.comresearchgate.net This approach exemplifies a safer, greener, and more efficient process for utilizing this compound in synthesis. thieme-connect.comresearchgate.net

A key advantage of microflow systems is the ability to precisely control reaction conditions to achieve high selectivity. Chemoselectivity—the ability to react with one functional group in the presence of others—can be effectively "switched" in microreactors. For instance, in the functionalization of dibromopyridines, a flow reactor can be set up to perform a Br/Li exchange at the first bromine atom, followed by quenching with an electrophile. The product stream can then be directed into a second reactor module to functionalize the second bromine atom with a different electrophile. publish.csiro.auresearchgate.net

This level of control is achieved by carefully managing residence times, reactant stoichiometry, and temperature at each stage. acs.org Furthermore, in more complex systems involving bimetallic reagents, the choice of catalyst and metal species can be used to direct cross-coupling reactions to a specific site on the aromatic ring, allowing for switchable chemoselectivity based on the reaction setup. acs.org This precise control enables the synthesis of highly complex, multi-substituted pyridines that would be difficult to achieve using traditional batch chemistry. researchgate.net

Synthetic Methodologies for this compound and Its Derivatives

This article explores specific synthetic strategies involving this compound, a key intermediate in the production of various chemical compounds. The focus is on the application of sustainable practices, its use in the synthesis of its derivatives, and its role as a precursor for other functionalized pyridine compounds.

2 Green Chemistry Principles in this compound Synthesis

The global chemical industry is increasingly adopting sustainable practices, with a notable shift towards the implementation of green chemistry principles in the production of intermediates like this compound. mdpi.com This trend is driven by both regulatory pressures and a growing demand from clients for environmentally conscious products. mdpi.com Companies in regions like the Netherlands have been actively integrating green chemistry to create new business opportunities. mdpi.com

A key challenge in using this compound is that it is a salt, and the free base, 4-bromopyridine, is unstable. lookchem.com Traditionally, this requires a desalting step with a basic aqueous solution, separation of the layers, and drying before the 4-bromopyridine can be used in an organic reaction. lookchem.com This multi-step process generates waste and consumes time and resources.

3 Derivatization from 4-Bromopyridine-2-carbonitrile (B16425)

4-Bromopyridine-2-carbonitrile serves as a valuable starting material for the synthesis of a variety of more complex molecules and pharmaceutical intermediates. lookchem.com The reactivity of its functional groups—the bromine atom and the nitrile group—allows for diverse chemical transformations. This compound is a key building block in the production of several downstream products, including therapeutically important molecules. lookchem.com

One of the significant derivatives is the drug sorafenib, which can be synthesized from 4-bromopyridine-2-carbonitrile. lookchem.com The synthesis pathway also leads to other important intermediates such as 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide and 4-bromopyridine-2-carboxamidine hydrochloride. lookchem.com The versatility of 4-bromopyridine-2-carbonitrile as a precursor highlights its importance in medicinal chemistry and drug development. lookchem.com

The general reactivity of brominated pyridines allows for their participation in various coupling reactions, which are fundamental in modern organic synthesis. mdpi.com For instance, the bromine atom can be targeted in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. mdpi.com

4 Synthesis of 2-amino-4-bromopyridine from this compound

The process begins with the esterification of this compound. google.comoakwoodchemical.com In this step, the starting material is reacted with reagents such as ethyl pyruvate (B1213749) and hydrogen peroxide in the presence of ferrous sulfate (B86663) and sulfuric acid to yield a crude 4-bromo-2-pyridinecarboxylic acid ethyl ester (also referred to as 4-bromopyridine-2-ethyl formate). oakwoodchemical.com

The crude ester from the first step then undergoes an amination reaction. google.comoakwoodchemical.com It is treated with an ammonia solution, which converts the ester group into an amide, yielding 4-bromo-2-pyridinecarboxamide (or 4-bromopyridine-2-methane amide). oakwoodchemical.com

The final step is a Hofmann degradation of the 4-bromo-2-pyridinecarboxamide. google.comoakwoodchemical.com The amide is treated with bromine and sodium hydroxide. This reaction rearranges the amide into a primary amine, yielding the final product, 2-amino-4-bromopyridine. google.comoakwoodchemical.com The product can then be purified by crystallization.

The table below summarizes the key stages of this synthetic pathway.

Step NumberReaction TypeStarting MaterialKey ReagentsProduct
1EsterificationThis compoundEthyl pyruvate, Hydrogen peroxide, Ferrous sulfate, Sulfuric acid4-bromo-2-pyridinecarboxylic acid ethyl ester
2Amination4-bromo-2-pyridinecarboxylic acid ethyl esterAmmonia solution4-bromo-2-pyridinecarboxamide
3Hofmann Degradation4-bromo-2-pyridinecarboxamideBromine, Sodium hydroxide2-amino-4-bromopyridine

Reactivity and Reaction Mechanisms

Mechanistic Studies of Reactions Involving 4-Bromopyridine (B75155) Hydrochloride

The reactivity of 4-bromopyridine is significantly influenced by the electron-withdrawing nature of the nitrogen atom within the pyridine (B92270) ring. Mechanistic studies have explored several key transformation pathways, including nucleophilic aromatic substitution (SNAr), elimination-addition reactions via pyridyne intermediates, and metal-halogen exchange processes.

In traditional nucleophilic aromatic substitution, the reaction of 4-bromopyridine proceeds through a negatively charged intermediate known as a Meisenheimer complex. This pathway is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate.

More complex mechanisms have also been elucidated. For instance, the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through a 3,4-pyridyne intermediate. amazonaws.com In this pathway, a strong base induces the elimination of hydrogen bromide to form the highly reactive pyridyne. Subsequent addition of a bromide ion to this intermediate can lead to the formation of 4-bromopyridine, which can then undergo a more facile SNAr reaction. amazonaws.com This tandem isomerization and substitution strategy allows for the selective functionalization at the C4-position starting from a C3-halogenated precursor. amazonaws.com

Furthermore, the halogen-lithium exchange reaction involving 4-bromopyridine and organolithium reagents is a fundamental process in organometallic chemistry. Kinetic studies indicate that this reaction follows second-order kinetics. The mechanism involves a kinetically controlled process dependent on the stability of the resulting carbanion intermediates.

Cross-Coupling Reactions Utilizing 4-Bromopyridine Hydrochloride

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as a versatile substrate in several of these transformations. The Suzuki-Miyaura and Negishi couplings are prominent examples, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine ring.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.org It is one of the most efficient methods for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad substrate scope, and the high stability of the boronic acid reagents. nih.gov The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.commdpi.com

A variety of palladium catalysts have been successfully employed for the Suzuki-Miyaura coupling of 4-bromopyridine and its derivatives. Catalytic systems often consist of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a ligand. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can significantly impact reaction efficiency and yield. For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids achieved good yields using 5 mol% of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with K₃PO₄ as the base in 1,4-dioxane. mdpi.com It was noted that electron-rich boronic acids generally provided better yields, as electron deficiency on the boronic acid can slow the crucial transmetalation step. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

Aryl HalideBoronic AcidCatalyst SystemBaseSolventConditionsYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-80 °C, 18-22 h85 mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-80 °C, 18-22 h89 mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-80 °C, 18-22 h92 mdpi.com
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf) (10 mol%)Cs₂CO₃DMEReflux, 48 h85 nih.gov

While phosphine (B1218219) ligands are common in palladium catalysis, their toxicity and sensitivity to air have driven the development of phosphine-free catalytic systems. researchgate.net Highly effective phosphine-free catalysts for Suzuki-Miyaura couplings include palladium complexes with N-heterocyclic carbenes (NHCs), palladacycles, and Schiff bases. nih.gov For example, a palladium(II) complex derived from 4-aminoantipyrine (B1666024) has been shown to be a highly active precatalyst for the coupling of aryl bromides with phenylboronic acids. nih.gov These reactions can be carried out in ethanol, open to the air, with low catalyst loading, demonstrating the robustness and practicality of such phosphine-free systems. nih.gov

Table 2: Phosphine-Free Suzuki-Miyaura Reaction of p-Bromobenzaldehyde

Aryl HalideBoronic AcidCatalyst SystemBaseSolventConditionsYield (%)Reference
p-BromobenzaldehydePhenylboronic acid4-AAP–Pd(II) (0.3 mol%)K₂CO₃EthanolReflux98 nih.gov
p-BromobenzaldehydePhenylboronic acid4-AAP–Pd(II) (0.3 mol%)Na₂CO₃EthanolReflux97 nih.gov
p-BromobenzaldehydePhenylboronic acid4-AAP–Pd(II) (0.3 mol%)Cs₂CO₃EthanolReflux95 nih.gov

Performing Suzuki-Miyaura reactions in aqueous media is a key goal of green chemistry, offering benefits in cost, safety, and environmental impact. researchgate.net Methodologies have been developed for the cross-coupling of heteroaryl halides under exceptionally mild, aqueous conditions. A notable protocol allows for the Suzuki-Miyaura cross-coupling of various heteroaryl bromides at 37 °C in a water-acetonitrile mixture, in the presence of air. nih.gov This approach utilizes a commercially available Pd/SPhos catalyst system and has been successfully applied to functionalize complex molecules. nih.gov

Table 3: Aqueous Suzuki-Miyaura Coupling with p-Tolyl Boronic Acid

Aryl HalideBoronic AcidCatalyst SystemBaseSolventConditionsYield (%)Reference
4-Bromopyridinep-Tolyl boronic acidPd/SSphos (5 mol%)K₂CO₃Water-acetonitrile (4:1)37 °C, 18 h92 nih.gov
4-Bromo-2-fluoropyridinep-Tolyl boronic acidPd/SSphos (5 mol%)K₂CO₃Water-acetonitrile (4:1)37 °C, 18 h85 nih.gov
4-Bromo-3-methylpyridinep-Tolyl boronic acidPd/SSphos (5 mol%)K₂CO₃Water-acetonitrile (4:1)37 °C, 18 h91 nih.gov

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, and it demonstrates high functional group tolerance. wikipedia.orgthermofisher.com

For substrates like 4-bromopyridine, the protocol often involves a two-step sequence. First, the 4-bromopyridine is converted into a more reactive organozinc reagent. This can be achieved through a halide-directed deprotonation using a strong base like lithium diisopropylamide (LDA), followed by transmetalation with a zinc salt such as ZnCl₂. thieme-connect.com The resulting pyridyl organozinc species can then undergo a palladium-mediated Negishi cross-coupling with various aryl iodides or bromides. thieme-connect.com This sequential approach enables regioselective functionalization, for instance, at the C3 position first, followed by further substitution at other positions on the pyridine ring. thieme-connect.com

Table 4: Example of a Negishi Cross-Coupling Protocol

StepReagentsConditionsIntermediate/ProductReference
1. Deprotonation/Transmetalation4-Bromopyridine, LDA, THF; then ZnCl₂-78 °C to room temp(3-Bromo-4-pyridyl)zinc chloride thieme-connect.com
2. Cross-CouplingAryl iodide, Pd(PPh₃)₄Reflux, 3 h3-Aryl-4-bromopyridine thieme-connect.com

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions represent a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, traditionally employing copper as a catalyst. These reactions are particularly useful for the synthesis of biaryl compounds and aryl ethers, amines, or thioethers from aryl halides. wikipedia.orgorganic-chemistry.org While modern variations often utilize palladium or nickel, the copper-catalyzed process remains relevant. wikipedia.org

The mechanism of the classic Ullmann reaction for biaryl synthesis involves the coupling of two aryl halide molecules in the presence of copper at elevated temperatures. organic-chemistry.orgbyjus.com The process is generally understood to proceed through the following key steps:

Formation of an Active Copper(I) Species : Metallic copper reacts with an aryl halide to form an organocopper(I) intermediate (Ar-Cu). byjus.comoperachem.com

Oxidative Addition : This organocopper species can then undergo oxidative addition with a second molecule of the aryl halide. organic-chemistry.orgoperachem.com

Reductive Elimination : The resulting diarylcopper intermediate undergoes reductive elimination to form the biaryl product (Ar-Ar) and regenerate a copper species that can continue the catalytic cycle. byjus.comoperachem.com

In the context of 4-bromopyridine, it can serve as a substrate for Ullmann homocoupling to produce 4,4'-bipyridine (B149096). Studies on related halopyridines, such as 2-bromopyridine (B144113), have demonstrated successful homocoupling to afford the corresponding bipyridine with moderate yields under specific catalytic conditions. nih.gov For Ullmann-type C-N or C-O coupling (Ullmann condensation), this compound would first be neutralized to the free base, which can then react with nucleophiles like amines or alcohols in the presence of a copper catalyst to form 4-aminopyridines or 4-alkoxypyridines, respectively. wikipedia.org The reaction involves the in situ formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide. wikipedia.org

Reaction Type Reactants Catalyst Product Key Mechanistic Steps
Ullmann Homocoupling4-BromopyridineCopper4,4'-BipyridineOxidative Addition, Reductive Elimination
Ullmann Condensation (C-N)4-Bromopyridine, Amine (R-NH2)Copper4-(Alkylamino)pyridineFormation of Cu(I) amide, Nucleophilic Substitution
Ullmann Condensation (C-O)4-Bromopyridine, Alcohol (R-OH)Copper4-AlkoxypyridineFormation of Cu(I) alkoxide, Nucleophilic Substitution

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful strategy for C-C bond formation, utilizing carboxylic acids as readily available, stable, and inexpensive coupling partners in place of traditional organometallic reagents. wikipedia.orgnih.gov These reactions involve the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide (CO₂). wikipedia.orgrsc.org

The reaction is typically catalyzed by transition metals, most commonly palladium, often in conjunction with a co-catalyst like copper or silver. wikipedia.orgresearchgate.net The general advantages of this methodology include its tolerance of a wide range of functional groups and the avoidance of sensitive organometallic intermediates. wikipedia.org

For heteroaromatic systems, palladium-catalyzed decarboxylative coupling provides a valuable route to functionalized pyridines. wikipedia.org In a typical reaction involving 4-bromopyridine, a suitable carboxylic acid (e.g., an aromatic or aliphatic carboxylic acid) would be used as the coupling partner. The mechanism is believed to involve two interconnected catalytic cycles. For a bimetallic Pd/Cu system, the copper catalyst facilitates the decarboxylation of the carboxylic acid to generate an organocopper species (Ar'-Cu). wikipedia.org Concurrently, the palladium catalyst undergoes oxidative addition with 4-bromopyridine to form a pyridyl-palladium complex. Transmetalation between the organocopper species and the palladium complex, followed by reductive elimination, yields the cross-coupled product and regenerates the active catalysts. wikipedia.org

Catalyst System Substrates General Product Proposed Key Intermediate Significance
Palladium/CopperAryl Halide (e.g., 4-Bromopyridine), Carboxylic AcidBiaryl (e.g., 4-Arylpyridine)Aryl-Copper species, Aryl-Palladium complexOvercomes limitations of ortho-substituted substrates. researchgate.net
Palladium/SilverAryl Halide, Carboxylic AcidBiarylAryl-Silver speciesAllows coupling with aryl triflates at lower temperatures. researchgate.net
Palladium (monometallic)Heteroaryl Carboxylic Acid, Aryl HalideBiaryl-HeterocycleAryl-Palladium complexTolerates heteroatoms in the carboxylic acid partner. wikipedia.org

C-H Activation and C-C Coupling Reactions

Direct C-H activation and functionalization have become a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to creating C-C bonds by avoiding the pre-functionalization of substrates. nih.gov Ruthenium-based catalysts have proven particularly effective for the regioselective C-H arylation of arenes and heteroarenes containing directing groups. researchgate.netmdpi.com

In the context of pyridine derivatives, such as 2-phenylpyridine (B120327), ruthenium catalysts can direct functionalization to specific positions. nih.govnih.gov For instance, the reaction of 2-phenylpyridine with aryl halides like 2-bromopyridine can lead to multiple C-H arylations. mdpi.com The mechanism for these transformations is generally thought to involve an initial ortho-C-H activation directed by the pyridine nitrogen, leading to the formation of a cyclometalated ruthenacycle intermediate. nih.gov This arylruthenium species then exhibits a strong directing effect, promoting functionalization at the C-H position para to the newly formed C-Ru bond, which corresponds to the meta position of the phenyl ring. nih.gov

Research has demonstrated the first transition-metal-catalyzed, meta-selective C-H bromination using a ruthenium catalyst, [{Ru(p-cymene)Cl₂}₂], and tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This method provides access to meta-brominated 2-phenylpyridine derivatives, which are valuable precursors for further derivatization through subsequent cross-coupling reactions. nih.govnih.gov

Catalyst Directing Group Reagent Selectivity Product Type
[{Ru(p-cymene)Cl₂}₂]PyridineAryl BromideOrtho (to DG)Arylated Pyridine
[{Ru(p-cymene)Cl₂}₂]Pyridine (on Phenylpyridine)Tetrabutylammonium TribromideMeta (on Phenyl ring)Meta-Brominated Phenylpyridine
[Ru(OAc)₂(p-cymene)]Pyridine (on Phenylpyridine)Aryl HalideOrtho (to DG)Arylated Phenylpyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for 4-bromopyridine, where the bromine atom at the C-4 position is displaced by a nucleophile. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this reaction, especially at the C-2 and C-4 positions which are electronically analogous to the ortho and para positions of nitro-activated benzene (B151609) rings. stackexchange.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the C-4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the electronegative nitrogen atom, which significantly lowers the activation energy for attack at the C-4 (and C-2) position compared to the C-3 position. stackexchange.com In the second, typically faster step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring to yield the substituted product.

Kinetic studies of SNAr reactions on halopyridines often show a reactivity order of F > Cl ≈ Br > I. nih.gov This "element effect" is considered strong evidence that the initial nucleophilic addition is the rate-determining step, as the more electronegative halogen (fluorine) is better at stabilizing the anionic Meisenheimer complex through induction, despite being a poorer leaving group. nih.gov The reactivity of 4-halopyridines is generally greater than that of 2-halopyridines, which can be attributed to steric hindrance at the C-2 position and more effective resonance stabilization of the intermediate from C-4 attack. stackexchange.com

Nucleophile Solvent Product Relative Reactivity (Leaving Group)
PiperidineMethanolN-(pyridin-4-yl)piperidineF > Cl ≈ Br > I
Methoxide IonMethanol4-MethoxypyridineBr > Cl
Thiophenoxide IonMethanol4-(Phenylthio)pyridineBr > Cl

Radical Reactions and Hydroarylation

This compound is an effective substrate in radical reactions, particularly in photocatalytic processes for C-C bond formation. smolecule.com These methods offer mild and selective alternatives to traditional transition-metal-catalyzed couplings. organic-chemistry.orgnih.gov

One prominent example is the anti-Markovnikov hydroarylation of olefins. smolecule.com In this reaction, a photoredox catalyst, typically an iridium complex like [Ir(ppy)₂(dtbbpy)]PF₆, is excited by visible light. smolecule.com The excited catalyst then reduces the 4-bromopyridine through a proton-coupled electron transfer (PCET) mechanism, generating a pyridyl radical. nih.govacs.org This highly reactive radical intermediate then adds to an electron-rich olefin with anti-Markovnikov regioselectivity. The reaction is completed by a hydrogen atom transfer (HAT) step, often mediated by a polarity-reversal catalyst, to yield the final hydroarylated product. nih.gov

A notable metal-free approach involves the use of purple light to promote the radical coupling of 4-bromopyridine with Grignard reagents. organic-chemistry.org This process is initiated by a photo-stimulated single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical without the need for a transition metal catalyst. organic-chemistry.org This method is compatible with a wide range of alkyl and aryl Grignard reagents and proceeds via a photoinduced SRN1 mechanism. organic-chemistry.org

Method Catalyst/Promoter Radical Generation Coupling Partner Key Feature
Photocatalytic HydroarylationIridium ComplexProton-Coupled Electron Transfer (PCET)Olefins, AlkynesAnti-Markovnikov Selectivity
Light-Promoted Radical CouplingPurple Light (405 nm)Single Electron Transfer (SET) from GrignardGrignard ReagentsMetal-Free C-C Bond Formation
Minisci-type ReactionSilver Nitrate / (NH₄)₂S₂O₈Oxidative DecarboxylationCarboxylic AcidsC4-Alkylation of Pyridine

Polymerization Reactions

Halogenated pyridines, including 4-bromopyridine, can serve as monomers in polymerization reactions, although the free base is known to be unstable and can self-oligomerize. Studies on the analogous 4-chloropyridine (B1293800) have shown that it can polymerize to form a mixture of water-soluble substances characterized as pyridyl-4-chloropyridinium chlorides. These polymers are susceptible to hydrolysis, where the chlorine atom on the pyridine ring is displaced.

Furthermore, nucleophilic substitution polymerization represents a viable pathway for creating polymers from halopyridines. For instance, the condensation polymerization of dihalopyridines with dithiols proceeds via a nucleophilic aromatic substitution mechanism to form poly(pyridyl sulfide)s. acs.org While specific studies extensively detailing the polymerization of this compound are not abundant, the principles derived from related monomers suggest its potential in forming pyridinium-based polymers or participating in polycondensation reactions after conversion to its more reactive free base.

Monomer Reaction Type Polymer Structure Notes
4-ChloropyridineSelf-PolymerizationPoly(pyridyl-4-chloropyridinium chloride)Product is water-soluble and hydrolytically unstable.
DihalopyridinesNucleophilic Substitution Polymerization (with Dithiols)Poly(pyridyl sulfide)Forms polymer via condensation mechanism. acs.org
4-BromopyridineSelf-OligomerizationOligo(pyridinium) speciesThe free base is unstable and prone to this reaction.

Metal-Free Catalysis

In recent years, there has been a significant push towards developing metal-free catalytic systems to promote sustainability and avoid issues associated with residual metal toxicity, particularly in pharmaceutical synthesis. preprints.orgcas.cn 4-Bromopyridine can participate in several C-C bond-forming reactions under metal-free conditions.

A prime example is the purple light-promoted radical coupling of 4-bromopyridine with Grignard reagents. organic-chemistry.org This reaction circumvents the need for any transition metal catalyst by using light energy to facilitate a single electron transfer (SET) from the organomagnesium compound to the bromopyridine, thereby generating the key pyridyl radical intermediate. organic-chemistry.org This method provides a green and efficient pathway to various alkylated and arylated pyridines. organic-chemistry.org

Another important class of metal-free reactions applicable to aryl halides like 4-bromopyridine is base-promoted homolytic aromatic substitution (HAS). cas.cn In these reactions, a strong base such as potassium tert-butoxide (KOt-Bu) can promote the formation of an aryl radical from the aryl halide. This radical can then add to another aromatic or heteroaromatic ring, followed by electron and proton transfer steps to yield the cross-coupled product. cas.cn These strategies are part of a growing field aiming to replace traditional metal-catalyzed cross-coupling reactions with more environmentally benign alternatives. preprints.org

Reaction Type Promoter/Conditions Key Intermediate Coupling Partner Significance
Radical CouplingPurple Light (405 nm)Pyridyl RadicalGrignard ReagentAvoids transition metal catalysts entirely. organic-chemistry.org
Homolytic Aromatic Substitution (HAS)Strong Base (e.g., KOt-Bu)Aryl RadicalN-containing HeteroarenesBase-promoted metal-free C-C coupling. cas.cn
Photocatalytic ReductionOrganic Dyes / SemiconductorsAryl Radical AnionHydrogen Atom SourceMetal-free generation of aryl radicals for further reaction. mdpi.com

Halogen-Lithium Exchange Reactions

The halogen-lithium exchange is a pivotal reaction for the functionalization of this compound, enabling the formation of a highly reactive 4-pyridyllithium intermediate. This organolithium reagent can then be treated with various electrophiles to introduce a wide array of substituents onto the pyridine ring.

The reaction is kinetically controlled, with the rate being influenced by the stability of the carbanion intermediates. Studies have indicated that the halogen-lithium exchange involving halopyridines follows second-order kinetics, being first-order in both the halopyridine and the organolithium reagent. The general reactivity trend for the exchanged halogen is I > Br > Cl.

A significant challenge in performing halogen-lithium exchange on this compound is the instability of its free base, 4-bromopyridine, which is typically generated in situ by treatment with a base. This free base is prone to decomposition under ambient conditions. To circumvent this issue, continuous flow methodologies have been developed. These systems integrate the desalting of the hydrochloride, phase separation, and the subsequent halogen-lithium exchange into a single, rapid operation. This approach allows for the immediate consumption of the unstable 4-bromopyridine intermediate, with the entire reaction sequence being completed in as little as 20 seconds, often resulting in higher yields compared to traditional batch methods.

The mechanism of the subsequent nucleophilic aromatic substitution often proceeds through a negatively charged carbanion intermediate known as a Meisenheimer complex. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic attack on the pyridine ring by the alkyllithium reagent. For substrates bearing acidic protons, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be employed to achieve selective bromine-metal exchange without interference from the acidic groups.

Below is a table summarizing key aspects of halogen-lithium exchange reactions involving 4-bromopyridine.

Reagent SystemReaction ConditionsKey Features
n-Butyllithium (n-BuLi)Cryogenic temperatures (e.g., -78 °C)Commonly used, but requires low temperatures to manage reactivity and stability.
i-PrMgCl / n-BuLiNon-cryogenic conditionsSolves the problem of intermolecular quenching in the presence of acidic protons.
Continuous FlowAmbient or controlled temperatureManages the instability of the 4-bromopyridine free base, leading to rapid reactions and high yields.

Tandem Reaction Sequences

This compound serves as a versatile starting material for various tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These sequences offer increased efficiency by reducing the number of purification steps, saving time and resources.

One notable example involves a tandem sequence initiated by a Suzuki-Miyaura cross-coupling reaction. In this sequence, this compound is first coupled with a boronic acid derivative. The resulting product can then undergo a subsequent intramolecular reaction, such as a directed metalation, to create more complex, polycyclic structures in a one-pot fashion.

Another type of tandem reaction involving a derivative of 4-bromopyridine is the sequential directed lithiation of N-Boc-4-methoxy-1,2-dihydropyridine. This process allows for the introduction of two different substituents at the C-5 and C-6 positions of the dihydropyridine (B1217469) ring in a single sequence.

Furthermore, tandem reactions can be designed to incorporate both a metal-catalyzed cross-coupling and a subsequent cyclization. For instance, the product of a Suzuki coupling with this compound can be designed to undergo a subsequent intramolecular C-H activation or other cyclization reactions to build complex heterocyclic systems.

The table below outlines examples of tandem reaction sequences involving derivatives of 4-bromopyridine.

Initial ReactionSubsequent Reaction(s)Resulting Transformation
Suzuki-Miyaura Cross-CouplingRegioselective Directed Metalation and SilylationFormation of highly substituted biaryl pyridines.
Directed LithiationSecond Directed Lithiation and Electrophile TrappingDisubstitution of a dihydropyridine ring.
Michael AdditionEliminationFormation of functionalized products from pyridinium (B92312) ylides and electron-deficient alkenes.

These tandem strategies highlight the utility of this compound as a building block for the efficient synthesis of complex molecules with diverse functionalities.

Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

4-Bromopyridine (B75155) hydrochloride is widely recognized as a valuable synthetic intermediate and a key building block in the production of diverse organic compounds. lookchem.comguidechem.comfishersci.comchemicalbook.com Its significance is rooted in the unique properties of the pyridine (B92270) scaffold, which is considered a "privileged scaffold" in medicinal chemistry and drug design. The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can improve the solubility and bioavailability of drug molecules.

The compound serves as a crucial starting material in various sectors, including:

Pharmaceuticals: It is a key raw material and intermediate in the synthesis of numerous medicinal compounds and novel therapeutic agents. lookchem.comfishersci.comguidechem.com

Agrochemicals: It is a vital component in the formulation of crop protection products. lookchem.comfishersci.comguidechem.com

Dyestuffs: It functions as a significant intermediate in the production of various dyes and pigments. lookchem.comfishersci.com

The versatility of 4-Bromopyridine hydrochloride stems from the reactivity of the C-Br bond, which allows for a wide range of chemical modifications, enabling chemists to synthesize large libraries of compounds for exploring structure-activity relationships (SAR). guidechem.com

Synthesis of Complex Organic Molecules

The structural framework provided by this compound is integral to the synthesis of complex and biologically active molecules. Its application spans multiple therapeutic areas, including cancer, infectious diseases, and neurological disorders.

A notable example of its application is in the development of acetylcholinesterase (AChE) inhibitors. researchgate.net Furthermore, its utility is demonstrated in the late-stage functionalization of complex pharmaceuticals. Methodologies have been developed that allow for the direct installation of 4-pyridyl fragments into intricate, pre-existing drug molecules such as loratadine (B1675096) and prochlorperazine, showcasing the robustness of synthetic protocols that use this building block. researchgate.net The synthesis of the anticancer drug Sorafenib, for instance, can be achieved starting from 4-bromopyridine-2-carbonitrile (B16425), a derivative of 4-bromopyridine.

Construction of Diverse Organic Frameworks

Beyond its role in synthesizing discrete molecules, this compound is instrumental in the construction of larger, organized structures such as supramolecular assemblies and coordination polymers. guidechem.com After conversion to its free base, the nitrogen atom's lone pair of electrons can coordinate with metal centers, making 4-bromopyridine a functional ligand.

This coordinating ability is fundamental to its use in creating intricate and functional materials, including:

Magnetic Coordination Polymers: It is used as a ligand in the synthesis of coordination polymers with specific magnetic properties.

Metal-Organic Frameworks (MOFs): The 4-bromopyridine motif can be incorporated into linkers used to construct MOFs. Research has shown that connecting such linkers as "wires" within a MOF can allow for the modulation of the framework's electronic structure. sigmaaldrich.com

Supramolecular Compounds: The coordinating properties of the pyridine ring make it a valuable assembly material for preparing complex supramolecular structures through non-covalent interactions. guidechem.com

Functionalization Strategies for Pyridine Derivatives

A key aspect of using this compound is its strategic functionalization. The hydrochloride salt itself is often not directly used in coupling reactions due to its poor solubility in organic solvents. reddit.com Therefore, a common initial step is the liberation of the more reactive free base, 4-bromopyridine, by treatment with a base such as sodium hydroxide (B78521) or potassium carbonate. guidechem.comchemicalbook.com

Once the free base is obtained, the bromine atom at the C4 position serves as a versatile handle for a variety of synthetic transformations. While direct C-H functionalization of pyridines can be challenging due to the directing effects of the ring nitrogen, the presence of the halogen in 4-bromopyridine provides a reliable site for selective modification. researchgate.net Metal-halogen exchange reactions offer a pathway to generate pyridyl anions, which can then react with various electrophiles. researchgate.net However, the most widespread functionalization strategies involve transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Integration into Multi-Step Synthetic Pathways

This compound is frequently employed in multi-step synthetic sequences to build more complex, functionalized pyridine derivatives. guidechem.com These pathways often begin with the conversion of the hydrochloride salt to its free base, which is then carried through subsequent transformations.

An illustrative multi-step synthesis starts with 4-bromopyridine and involves a sequence of esterification and ammonolysis to produce amide intermediates. A subsequent Hofmann degradation of a 4-bromo-2-pyridinecarboxamide intermediate, using bromine and sodium hydroxide, yields 2-amino-4-bromopyridine (B18318), a valuable functionalized derivative.

Modern advancements in chemical synthesis have seen the integration of such reactions into continuous flow processes. sigmaaldrich.com This technology allows for the linking of individual reactions into automated, multi-step sequences, which can significantly intensify processes like the amination of aryl halides. researchgate.netsigmaaldrich.comflinders.edu.au Flow chemistry offers benefits such as improved thermal control, efficient mixing, and the ability to confine reactive reagents, making complex syntheses more efficient and scalable. flinders.edu.aumit.edu

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and this compound is a premier substrate for these transformations, primarily through palladium-catalyzed cross-coupling reactions. guidechem.comguidechem.com These methods have revolutionized the synthesis of aromatic compounds by enabling bond formation under relatively mild conditions.

Key cross-coupling reactions involving 4-bromopyridine include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. guidechem.comguidechem.comwikipedia.org It is widely used to synthesize biaryl compounds. nih.govorganic-chemistry.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. guidechem.comwikipedia.orgorganic-chemistry.org

Stille Coupling: An alternative C-C bond-forming reaction that couples the aryl bromide with an organotin reagent. guidechem.comnih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl bromide with an amine. guidechem.comwikipedia.org This reaction has broad applicability and has been successfully used with various bromopyridines and amines, including ammonia (B1221849) and cyclohexane-1,2-diamine. chemspider.comacs.orgchemrxiv.org

The following table summarizes these key palladium-catalyzed cross-coupling reactions used to functionalize 4-bromopyridine.

Reaction NameBond FormedCoupling PartnerGeneral Description
Suzuki-Miyaura CouplingCarbon-Carbon (C-C)Organoboron Compound (e.g., Boronic Acid)A versatile method for synthesizing biaryl compounds by coupling an organohalide with an organoboron species. wikipedia.orgorganic-chemistry.org
Heck ReactionCarbon-Carbon (C-C)AlkeneForms substituted alkenes by coupling an organohalide with an alkene in the presence of a base. wikipedia.orglibretexts.org
Stille CouplingCarbon-Carbon (C-C)Organotin CompoundA C-C bond formation reaction that offers complementary reactivity to Suzuki coupling. guidechem.comnih.gov
Buchwald-Hartwig AminationCarbon-Nitrogen (C-N)AmineA leading method for the synthesis of aryl amines from aryl halides. guidechem.comwikipedia.org

These reactions underscore the exceptional utility of this compound as a foundational element for constructing a vast range of molecular architectures.

Medicinal Chemistry and Pharmaceutical Applications

Synthesis of Biologically Active Compounds

4-Bromopyridine (B75155) hydrochloride is a key intermediate in the creation of complex, biologically active compounds. chemimpex.com The bromine atom on the pyridine (B92270) ring is a versatile handle for various chemical reactions, most notably cross-coupling reactions. chemimpex.combiosynth.com This reactivity allows for the introduction of diverse molecular fragments, leading to the generation of extensive libraries of compounds for biological screening. The stability of the hydrochloride salt form makes it a preferred reagent in many synthetic protocols compared to its free base, which can be unstable. thieme-connect.comresearchgate.netdntb.gov.ua

Development of Pharmaceutical Agents

The structural motif of pyridine is present in numerous approved drugs, and 4-bromopyridine hydrochloride provides a reliable starting point for the synthesis of novel therapeutic agents. chemenu.com Its application spans several therapeutic areas, from neurological disorders to infectious diseases and cancer.

Targeting Neurological Disorders

This compound is a valuable precursor in the synthesis of drugs aimed at treating neurological disorders. chemimpex.com Its structure is incorporated into molecules designed to interact with specific targets in the central nervous system. Research in this area focuses on leveraging the pyridine core to develop agents with improved efficacy and potentially fewer side effects for conditions such as depression and anxiety.

Anticancer Agents and Cancer Therapies

In the field of oncology, derivatives of 4-bromopyridine have been investigated for their potential as anticancer agents. chemimpex.com The pyridine scaffold can be elaborated through reactions at the bromine-substituted position to create compounds that inhibit key proteins involved in cancer progression. For instance, it can be used as a starting material in the synthesis of kinase inhibitors, a class of targeted cancer therapies.

Antitubercular Agents

The global health threat of tuberculosis has spurred the search for new and effective treatments. Derivatives of 4-bromopyridine have shown promise as antitubercular agents. Research has demonstrated that compounds incorporating the 4-bromopyridine moiety can exhibit significant activity against Mycobacterium tuberculosis. nih.gov For example, a study on pyridine-2-methylamine derivatives, which can be synthesized from precursors related to 4-bromopyridine, identified compounds with potent antitubercular activity. nih.gov The effectiveness of these agents is often evaluated by their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. nih.gov

Compound ClassTargetKey Findings
Pyridine-2-methylamine derivativesMmpL3Compounds showed good activity with MIC values as low as 0.5-1 µg/mL. nih.gov
Substituted piperazine (B1678402) compoundsMycobacterium tuberculosisVarious synthesized compounds were evaluated for their efficacy.

Antimicrobial and Antibacterial Properties of Derivatives

Beyond tuberculosis, derivatives of 4-bromopyridine have demonstrated broader antimicrobial and antibacterial properties. The pyridine ring is a common feature in many antimicrobial agents, and modifications facilitated by the bromo-substituent allow for the fine-tuning of activity against various bacterial strains. researchgate.net Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Imidazo[4,5-b]pyridine derivatives, synthesized from bromo-substituted pyridines, have also been explored for their antimicrobial potential. researchgate.net

Development of AChE Inhibitors

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. This compound serves as a key building block in the synthesis of novel AChE inhibitors. thieme-connect.comresearchgate.netthieme-connect.de The synthesis often involves a desalting step to generate the more reactive free base, 4-bromopyridine, which can then undergo further reactions. thieme-connect.comresearchgate.netdntb.gov.ua Researchers have developed efficient, one-flow synthesis methods to produce AChE inhibitors from this compound, which can streamline the development of new therapeutic candidates for Alzheimer's disease. thieme-connect.comresearchgate.netdntb.gov.ua

Synthetic ApproachTarget Compound ClassSignificance
One-flow synthesisAChE inhibitorsSimplifies the preparation and reaction procedure from the hydrochloride salt. thieme-connect.comresearchgate.netdntb.gov.ua
N-benzylation of 4-(benzofuran-2-yl)pyridinesBenzofuran-based N-benzylpyridinium derivativesDesigned and synthesized as novel AChE inhibitors. researchgate.net

Antidiabetic and Antiarrhythmic Compounds

This compound serves as a key starting material in the synthesis of compounds targeting significant health conditions such as diabetes and cardiac arrhythmia.

In the pursuit of novel antidiabetic agents, researchers have utilized this compound in palladium-catalyzed cross-coupling reactions. A notable example involves the synthesis of a potential antidiabetic drug, designated as compound 4 in one study, through a Suzuki coupling reaction. maynoothuniversity.ie In this synthesis, this compound was reacted with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (Cs2CO3) to form the target molecule. maynoothuniversity.ie This compound later demonstrated an ability to restore glucose and insulin (B600854) sensitivity to normal levels in animal models of established insulin resistance. maynoothuniversity.ie

The pyridine moiety is also a core component of certain antiarrhythmic drugs. The Class I antiarrhythmic agent, Disopyramide, is synthesized using a bromopyridine intermediate. slideshare.net While the synthesis starts with 2-bromopyridine (B144113), the principles of nucleophilic substitution at the bromine-substituted carbon are analogous. slideshare.netgoogle.com The synthesis involves the reaction of the bromopyridine with phenylacetonitrile (B145931) in the presence of a strong base like sodium amide. slideshare.net This demonstrates the utility of bromopyridines as precursors for constructing the complex carbon skeletons required for antiarrhythmic activity.

Table 1: Synthesis of Bioactive Compounds from 4-Bromopyridine Precursors

Precursor Reagents Reaction Type Resulting Compound Class Therapeutic Target
This compound (2-methoxyphenyl)boronic acid, Pd(PPh3)4, Cs2CO3 Suzuki Coupling Biaryl Pyridine Antidiabetic maynoothuniversity.ie
2-Bromopyridine Phenylacetonitrile, Sodium Amide Nucleophilic Substitution α-phenyl-α-(2-pyridyl)acetonitrile intermediate Antiarrhythmic (Disopyramide) slideshare.net

Role in Drug Discovery and Development

This compound is widely recognized as a crucial intermediate and building block in drug discovery and development. chemimpex.comfishersci.com Its utility stems from the reactive nature of the carbon-bromine bond, which allows for its incorporation into a wide variety of more complex molecules through established synthetic methodologies. chemimpex.com It serves as a precursor molecule for a range of pyridine derivatives, where the bromine atom can be readily displaced or used as a handle in coupling reactions. guidechem.com

The compound is particularly noted for its application in the synthesis of pharmaceuticals targeting neurological disorders and in oncology. chemimpex.com Its ability to participate in reactions that form complex molecular frameworks streamlines the development process for new chemical entities in both academic and industrial research settings. chemimpex.com As a versatile synthetic intermediate, it facilitates the exploration of novel compounds and aids in establishing structure-activity relationships (SAR) by allowing chemists to systematically modify the 4-position of the pyridine ring. fishersci.comthermofisher.in

Scaffold Design and Modification for Enhanced Biological Activity

In medicinal chemistry, a "scaffold" refers to a core molecular structure that serves as a template for designing new drugs. mdpi.com this compound provides a stable and reliable pyridine scaffold for the development of new therapeutic agents. chemimpex.com The pyridine ring itself is considered a "privileged scaffold" because it is a recurring motif in many successful drugs and can interact with a wide range of biological targets. mdpi.compharmablock.com

The true synthetic value of the 4-bromopyridine scaffold lies in the bromine atom, which acts as a versatile handle for molecular modification. chemimpex.com It is an ideal substrate for numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. guidechem.com These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing chemists to "decorate" the pyridine scaffold with diverse functional groups. This modification is critical for optimizing a compound's biological activity, selectivity, and pharmacokinetic properties. For instance, coupling various aryl boronic acids to the 4-position via a Suzuki reaction can generate a library of biaryl pyridine compounds, each with potentially different biological effects. maynoothuniversity.ie This strategy is fundamental to lead optimization in drug discovery, where small structural changes can lead to significant improvements in therapeutic potential.

Table 2: Examples of Scaffold Modification using 4-Bromopyridine Precursors

Modification Reaction Reagents/Catalyst New Functional Group Purpose/Resulting Structure
Suzuki–Miyaura Coupling Aryl boronic acids, Palladium catalyst Aryl group Synthesis of biaryl compounds for screening (e.g., antidiabetic agents) maynoothuniversity.ie
Nucleophilic Substitution Amines, Thiols Amino or Thioether groups Creation of 4-aminopyridine (B3432731) or 4-thiopyridine derivatives
Radical Hydroarylation Olefins, Photoredox catalyst Alkyl group Anti-Markovnikov addition to form C(sp³)-C(sp²) bonds nih.gov

Late-Stage Functionalization of Pharmaceutical Molecules

Late-Stage Functionalization (LSF) is a powerful and modern synthetic strategy that focuses on modifying complex molecules, such as drug candidates, in the final steps of their synthesis. researchgate.netnih.gov This approach avoids the need for lengthy de novo synthesis to create analogues of a lead compound, thereby accelerating the drug discovery process. researchgate.net The pyridine moiety is a common target for LSF due to its prevalence in bioactive molecules. unimi.it

While direct C-H functionalization is a major focus of LSF, the use of pre-functionalized building blocks like 4-bromopyridine is also a key strategy. The reactivity of the C-Br bond allows for the selective introduction of a 4-pyridyl group onto a complex molecule or, conversely, the modification of a 4-bromopyridine-containing drug. Radical-based methods, such as Minisci-type reactions, are often employed for functionalizing pyridine rings. unimi.it Furthermore, photocatalytic methods have been developed for the radical hydroarylation of olefins using halopyridines, including 4-bromopyridine. nih.gov In one study, a photoredox process using an iridium catalyst enabled the anti-Markovnikov hydroarylation of vinyl acetate (B1210297) with 4-bromopyridine, demonstrating a modern method for forming C-C bonds under mild conditions suitable for complex molecules. nih.gov These advanced techniques underscore the enduring relevance of building blocks like this compound in the efficient diversification of drug-like molecules. nih.govresearchgate.net

Catalysis and Ligand Design

Role as a Ligand in Metal-Catalysed Systems

While often employed as a reactive substrate, 4-bromopyridine (B75155) (typically generated from its hydrochloride salt via treatment with a base) also functions as a ligand in the construction of complex coordination systems. alfa-chemistry.com Its nitrogen atom possesses a lone pair of electrons capable of coordinating to a metal center, influencing the metal's electronic properties and steric environment. This coordination is fundamental to its role in forming intricate, functional materials.

A notable application is in the self-assembly of three-dimensional cyanido-bridged coordination networks. alfa-chemistry.com Research has demonstrated that introducing 4-bromopyridine into systems containing a 3d metal ion (M = Zn, Mn, Ni) and the cyanido-bridged complex [Nb(CN)8] results in the formation of novel networks with the general formula {[M(4-Brpy)4]2[Nb(CN)8]}·nH2O. alfa-chemistry.com In these structures, the 4-bromopyridine molecule acts as a terminal ligand, coordinating to the M(II) centers. The specific properties of the resulting materials are highly dependent on the metal ion used; for instance, the nickel-containing network is an achiral ferromagnet, while the zinc-based system is a chiral paramagnet. alfa-chemistry.com The manganese-containing network uniquely combines both properties, demonstrating how the 4-bromopyridine ligand can induce chirality and influence magnetic behavior in molecular-based magnets. alfa-chemistry.com

Furthermore, 4-bromopyridine has been utilized as a ligand in the preparation of cyano-bridged metal assemblies, such as {Fe2[Nb(CN)8] · (4-bromopyridine)8 · 2H2O}, to study their magneto-optical functions. alfa-chemistry.com

Rational Ligand Design for Optimized Catalytic Reactions

Rational ligand design is a cornerstone of modern catalysis, aiming to create or select ligands that optimize a catalyst's activity, selectivity, and stability for a specific transformation. This process involves a deep understanding of reaction mechanisms and the steric and electronic effects of the ligand. acs.orgbiorxiv.org The design of ligands often focuses on modulating the electron density at the metal center; electron-rich ligands can, for example, promote faster oxidative addition, which is often the rate-determining step in cross-coupling reactions. researchgate.net

In the context of 4-bromopyridine, its derivatives can be envisioned as components of more complex, bifunctional ligands. For instance, a new organometallic ligand, 1-ferrocenyl-3-(5-bromopyridyl)-prop-3-enol-1-one, was synthesized by reacting a ferroceneacyl anion with ethyl-5-bromonicotinate. acs.org This rationally designed ligand combines the redox properties of ferrocene (B1249389) with the coordinating ability of the pyridyl nitrogen, ultimately forming a two-dimensional heteronuclear (Fe-Cu) coordination polymer. acs.org

While 4-bromopyridine itself is a simple monodentate ligand, its electronic properties (an electron-deficient pyridine (B92270) ring due to the bromine atom) and steric profile are key considerations when it is used as a substrate in reactions that are highly sensitive to the ligand on the metal catalyst. Kinetic analysis of catalytic cycles can guide the rational modification of ligands to overcome challenges, such as coupling sterically hindered substrates. acs.org The principles of rational design thus apply not only to the ligands used in the catalyst but also to understanding how substrates like 4-bromopyridine will interact within the catalytic system, thereby enabling the optimization of reaction conditions for higher efficiency and broader substrate scope. acs.org

Palladium-Catalyzed Processes

4-Bromopyridine hydrochloride is a prominent substrate in palladium-catalyzed cross-coupling reactions, a powerful class of methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

One of the most common applications is in the Suzuki-Miyaura coupling reaction . For example, this compound has been successfully coupled with arylboronates using a SiliaCat DPP-Pd catalyst, which is an organosilica matrix functionalized with diphenylphosphine (B32561) ligands bound to palladium. beilstein-journals.org This heterogeneous catalyst allows for a one-pot borylation and subsequent Suzuki-Miyaura coupling, converting aryl halides and this compound into unsymmetrical biaryl products with high efficiency. beilstein-journals.org

4-Bromopyridine is also a key reactant in Negishi coupling reactions , which involve the coupling of organozinc reagents with organic halides. It has been used in the synthesis of 2,2'-bipyridine (B1663995) derivatives by coupling with 2-pyridyl zinc halides in the presence of a palladium catalyst like Pd(dba)2 with an appropriate phosphine (B1218219) ligand such as XPhos. mdpi.com Furthermore, palladium catalysts bearing ligands like Q-phos have been shown to effectively catalyze the α-arylation of zinc enolates of esters with 3- and 4-bromopyridine, demonstrating high functional group tolerance. nih.gov

Reductive homocoupling of bromopyridines, including the 4-isomer, can be achieved using palladium catalysts to synthesize symmetrical bipyridines. mdpi.com Various catalytic systems, such as those using Pd(OAc)2 with indium or in bimetallic systems with copper, have been developed for this purpose. mdpi.com

The table below summarizes selected palladium-catalyzed reactions involving 4-bromopyridine.

Reaction TypeCatalyst SystemCoupling PartnerKey FindingsRef
Suzuki-Miyaura Coupling SiliaCat DPP-PdArylboronateQuantitative conversion to unsymmetrical biaryl product in a one-pot reaction. beilstein-journals.org
Negishi Coupling Pd(dba)₂, XPhos2-Pyridyl zinc halideEfficient synthesis of 2,2'-bipyridine derivatives. mdpi.com
α-Arylation of Esters Pd(dba)₂, Q-phosZinc enolate of tert-butyl acetate (B1210297)Good yields (90%) for the coupling with 4-bromopyridine at 70 °C. nih.gov
Homocoupling Pd(OAc)₂, Indium, LiCl4-BromopyridineEfficient formation of 4,4'-bipyridine (B149096) in good to excellent yield. mdpi.com

Other Transition Metal Catalysis (e.g., Zinc, Copper, Nickel)

Beyond palladium, this compound and its free base are reactive partners in catalytic systems based on other transition metals like zinc, copper, and nickel.

Zinc: Zinc plays a multifaceted role in reactions involving 4-bromopyridine. It is often used as a co-catalyst or a reductant. In some palladium-catalyzed cross-coupling reactions between a halopyridine and a Grignard reagent, the addition of a zinc salt like ZnCl₂ is crucial for achieving high yields. google.com Zinc metal powder also serves as the terminal reductant in nickel-catalyzed cross-electrophile coupling reactions, which can join heteroaryl halides like 4-bromopyridine with alkyl halides. acs.orgorganic-chemistry.org Furthermore, organozinc reagents, formed via transmetalation from other organometallics or direct insertion of zinc, are key coupling partners in Negishi reactions catalyzed by palladium or nickel. mdpi.comnih.gov

Copper: Copper-catalyzed reactions provide an economical alternative to palladium for certain transformations. This compound has been used as a reactant in the copper(I)-catalyzed nucleophilic addition of ynamides. acs.org In this process, the hydrochloride is treated with a base like N,N-diisopropylethylamine, and the resulting activated pyridine species reacts with the ynamide in the presence of a copper catalyst to form 1,2-dihydropyridine derivatives in high yield. acs.org The general mechanism for copper-catalyzed C-N cross-coupling often involves an oxidative addition/reductive elimination cycle with Cu(I)/Cu(III) species or a single electron transfer (SET) pathway. chim.itmdpi.com

Nickel: Nickel catalysis is increasingly recognized for its ability to couple challenging substrates and activate inert bonds. Nickel catalysts, often in combination with a reductant like zinc powder, are effective for the reductive homocoupling of bromopyridines to form bipyridines. mdpi.com This method can be more cost-effective than using palladium. Nickel complexes have also been developed for the Sonogashira coupling of non-activated alkyl halides with terminal alkynes, a reaction that is also applicable to bromopyridines. kit.edu Additionally, nickel catalysts enable the reductive cross-coupling of bromopyridines with tertiary alkyl bromides, providing access to alkylated pyridines that feature an all-carbon quaternary center. organic-chemistry.orgorganic-chemistry.org As a ligand, 4-bromopyridine has been used to synthesize a three-dimensional cyanido-bridged network with nickel, resulting in an achiral ferromagnet. alfa-chemistry.com

The table below highlights selected reactions involving these other transition metals.

MetalReaction TypeCatalyst/Reagent SystemRole of 4-BromopyridineKey FindingsRef
Zinc Pd-Catalyzed Cross-CouplingPd(PPh₃)₄ / ZnCl₂ SubstrateAddition of ZnCl₂ significantly enhances yield in coupling with Grignard reagents. google.com
Copper Nucleophilic AdditionCu(I) / DIPEAReactantReacts with ynamides to form 1,2-dihydropyridines in high yield (91%). acs.org
Nickel Reductive HomocouplingNiCl₂·6H₂O / PPh₃ / Zn SubstrateEffective for synthesizing 2,2'-bipyridines from 2-bromopyridines. mdpi.com
Nickel Ligand in Coordination ChemistryNiCl₂ / 4-Bromopyridine HCl / KOHLigandForms a 3D cyanido-bridged network that behaves as an achiral ferromagnet. alfa-chemistry.com
Nickel Cross-Electrophile CouplingNi Catalyst / Zn reductantSubstrateCouples heteroaryl bromides with alkyl halides under mechanochemical activation. acs.org

Materials Science Applications

Creation of Specialized Polymers and Materials

4-Bromopyridine (B75155) hydrochloride serves as a key intermediate in the synthesis of specialized polymers, imparting unique properties to the final materials. chemimpex.com The reactivity of the 4-bromopyridine moiety, often liberated from its hydrochloride salt via treatment with a base, allows for its incorporation into polymer backbones or as functional side groups through various organic reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. guidechem.comwiley.com

This synthetic versatility enables the creation of functional polymers for specific high-performance applications. A significant area of research is the development of conductive polymers for flexible electronics. In one case study, 4-Bromopyridine hydrochloride was utilized in the synthesis of a conductive polymer designed for flexible electronic devices, which resulted in a material with both improved electrical conductivity and enhanced mechanical flexibility. Furthermore, it is used to synthesize poly(vinylphenylpyridine) (PVPhPy) derivatives. In a typical synthesis, this compound is reacted with 4-vinylphenylboronic acid via a Suzuki coupling reaction to produce the vinylphenylpyridine monomer, which is then polymerized. wiley.com These specialized polymers are integral to the development of advanced electronic components, such as those used in light-emitting diodes. wiley.com

Enhancement of Coatings and Adhesives

The integration of this compound into polymer structures is a key strategy for enhancing the performance of coatings and adhesives. chemimpex.com While not typically a direct component of coating formulations, it acts as a critical building block for functional polymers that modify surface properties. guidechem.comnumberanalytics.com These polymers can be designed to improve adhesion, durability, and introduce novel functionalities to a material's surface.

The primary mechanism for this enhancement is through the synthesis of pyridine-containing polymers that can be applied to surfaces via techniques like polymer grafting. mdpi.comnumberanalytics.comresearchgate.net Polymer grafting involves chemically attaching polymer chains to a substrate, which can fundamentally alter its surface properties, such as wettability, chemical resistance, and biocompatibility. mdpi.comresearchgate.net For example, polymers derived from pyridine (B92270) precursors can be grafted onto a surface to create specific functionalities. Research has shown that poly-4-vinyl pyridine (P4VP), a polymer whose monomer can be synthesized from precursors like 4-bromopyridine, can be used to create bactericidal coatings after quaternization. researchgate.net Such functional coatings are crucial for developing advanced materials for biomedical devices and other applications requiring specific surface interactions. bioforcenano.com By serving as a precursor to these tailored polymers, this compound is instrumental in the development of high-performance coatings and adhesives with improved bonding strength and specialized surface characteristics. numberanalytics.com

Coordination Polymers and Bimetallic Assemblies

Due to the strong coordinating ability of the pyridine nitrogen atom, 4-bromopyridine (derived from its hydrochloride salt) is extensively used as a ligand and an assembly material for creating supramolecular structures, including coordination polymers and bimetallic assemblies. guidechem.com These materials are constructed through the self-assembly of metal ions (connectors) and organic ligands (linkers), forming extended networks with diverse architectures and functions.

The free base, 4-bromopyridine (4-Brpy), is a key component in the synthesis of one-dimensional (1D) and three-dimensional (3D) coordination networks. nih.govalfa-chemistry.com For instance, it has been used to construct cyanido-bridged bimetallic assemblies by reacting it with metal ions like Manganese(II), Nickel(II), or Zinc(II) and an octacyanidometalate complex such as [Nb(CN)8]4-. alfa-chemistry.com The resulting structures often take the form of {[MII(4-Brpy)4]2[NbIV(CN)8]}·nH2O. alfa-chemistry.com Similarly, it has been used to form cobalt–octacyanidotungstate bimetal assemblies. In these structures, the 4-bromopyridine ligand coordinates to the metal centers, influencing the dimensionality and properties of the resulting framework. alfa-chemistry.com

Chiral Paramagnets and Ferromagnets

A particularly fascinating application of 4-bromopyridine in coordination chemistry is the synthesis of molecule-based magnets with unique properties, such as chirality and photomagnetism. Although 4-bromopyridine itself is an achiral molecule, its incorporation into certain coordination networks can induce spontaneous chiral resolution, leading to the formation of chiral magnetic materials from achiral building blocks. alfa-chemistry.com

Research has demonstrated the synthesis of three-dimensional cyanido-bridged networks using 4-bromopyridine (4-Brpy) as a ligand, which exhibit distinct magnetic behaviors. For example, in a series of compounds with the general formula {[MII(4-Brpy)4]2[NbIV(CN)8]}, the specific 3d metal ion used dictates the magnetic properties of the resulting assembly. Another significant example is the chiral photomagnet, [Fe(4-bromopyridine)4]2[Nb(CN)8]·2H2O, which exhibits ferrimagnetism. alfa-chemistry.com

Compound/AssemblyMetal IonsMagnetic PropertyReference
{[Zn(4-Brpy)4]2[Nb(CN)8]}Zn(II), Nb(IV)Chiral Paramagnet alfa-chemistry.com
{[Mn(4-Brpy)4]2[Nb(CN)8]}Mn(II), Nb(IV)Chiral Ferromagnet alfa-chemistry.com
{[Ni(4-Brpy)4]2[Nb(CN)8]}Ni(II), Nb(IV)Achiral Ferromagnet alfa-chemistry.com
[Mn(4-bromopyridine)4]2[Nb(CN)8]·0.5H2OMn(II), Nb(IV)Chiral Ferrimagnet

This table presents examples of magnetic coordination polymers synthesized using 4-bromopyridine as a ligand.

Polymer Light-Emitting Diodes (PLEDs)

This compound is a valuable precursor in the synthesis of functional ligands for coordination polymers used in polymer light-emitting diodes (PLEDs). PLEDs are a promising technology for displays and solid-state lighting, and their efficiency is highly dependent on the properties of the emissive polymer layer.

In a notable study, functional ditopic ligands were synthesized for use in bis-Zn(II) salphen coordination polymers. The synthesis involved a Suzuki coupling reaction between this compound and corresponding borate (B1201080) compounds. wiley.com These ligands were then used to create coordination polymers that act as the emissive layer in PLED devices. By incorporating these specialized ligands, undesirable molecular packing was restrained, which in turn reduced exciton (B1674681) quenching—a common issue that lowers the efficiency of PLEDs. The resulting devices exhibited high electroluminescence performance, with one achieving a maximum external quantum efficiency of 3.18%, a current efficiency of 6.2 cd A⁻¹, and a power efficiency of 4.4 lm W⁻¹. wiley.com This research highlights the critical role of ligands derived from this compound in developing next-generation, high-performance PLEDs. wiley.com

Development of Novel Materials with Tuned Conductivity

A clear demonstration of this principle is found in a series of one-dimensional cadmium-based coordination polymers. Researchers synthesized three similar polymers using 4-chloropyridine (B1293800), 4-bromopyridine (4-Brpy), and 4-phenylpyridine (B135609) as ligands. By systematically varying the substituent at the para-position of the pyridine ring, they were able to successfully tune the electrical conductivity of the materials. The study found that the conductivity under illumination increased with the change of the substituent, a progression supported by density functional theory (DFT) computations.

CompoundLigand UsedConductivity (S m⁻¹)
[Cd(nip)(4-Clpy)(CH₃OH)]4-chloropyridine12.68 × 10⁻⁴
[Cd(nip)(4-Brpy)(CH₃OH)]4-bromopyridine19.38 × 10⁻⁴
[Cd(nip)(4-Phpy)(H₂O)]·DMF·3H₂O4-phenylpyridine22.25 × 10⁻⁴

This table shows the tuned electrical conductivity of Cd(II) coordination polymers based on the para-substituted pyridyl ligand used in their synthesis. nih.gov

This work illustrates that the incorporation of 4-bromopyridine is an effective strategy for designing novel materials with specific, predictable conductive properties, paving the way for their use in specialized electronic applications. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 4-bromopyridine (B75155) hydrochloride. These computational methods allow for the calculation of various molecular parameters, providing a deeper understanding of the compound's behavior.

In theoretical studies of related brominated pyridine (B92270) derivatives, the B3LYP functional, often paired with basis sets like 6-311+G(d,p), is commonly employed to optimize molecular geometries and predict vibrational frequencies. researchgate.netnih.gov For instance, in a study on a palladium(II) complex containing a brominated pyridine ligand, both B3LYP and M06 functionals were utilized to analyze the electronic structure. researchgate.net Similar DFT approaches have been applied to other substituted pyridines, such as 4-(Boc-amino) pyridine, using a range of functionals including B3LYP, CAM-B3LYP, and PBE1PBE to compute properties like HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical properties. researchgate.net These studies on analogous compounds provide a methodological framework for understanding the electronic characteristics of 4-bromopyridine hydrochloride.

DFT FunctionalCommonly Paired Basis SetInvestigated Properties
B3LYP6-311+G(d,p)Molecular Geometry, Vibrational Frequencies, Electronic Structure
M06VariousElectronic Structure
CAM-B3LYP6-31G+(d,p)HOMO-LUMO energies, NLO properties
PBE1PBE6-31G+(d,p)HOMO-LUMO energies, NLO properties

In Silico Studies and Molecular Docking

In silico methods, particularly molecular docking, are instrumental in predicting the interactions of small molecules with biological macromolecules, such as proteins. While specific docking studies on this compound are not extensively documented, research on structurally related pyridine derivatives offers valuable insights into its potential as a ligand for various biological targets.

Molecular docking simulations are typically performed using software like AutoDock Vina. The process involves preparing the 3D structures of both the ligand (in this case, a derivative of 4-bromopyridine) and the target protein, which is often obtained from the Protein Data Bank (PDB). The software then predicts the preferred binding orientation of the ligand within the active site of the protein and estimates the binding affinity, usually expressed as a binding energy score.

For example, molecular docking has been employed to study the antithrombotic potential of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives by simulating their interaction with the protease domain of coagulation factor XI. d-nb.info Similarly, palladium(II) complexes of N-(4-bromophenyl)pyridine-2-carboxamide have been docked into the active sites of various cancer-related proteins to predict their potential as anticancer agents. researchgate.net Another study focused on pyridine derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov These studies demonstrate the utility of molecular docking in identifying potential biological targets and elucidating the binding modes of brominated pyridine compounds.

Prediction of Binding Affinity to Biological Targets

The prediction of binding affinity is a crucial component of molecular docking studies, providing a quantitative estimate of the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

Compound TypeBiological TargetKey Findings from Docking
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivativesCoagulation factor XI proteaseThiourea (B124793) fragment enhances binding affinity.
N-(4-bromophenyl)pyridine-2-carboxamide Pd(II) complexesCancer-related proteinsPredicted potential as anticancer agents.
Pyridine derivativesEpidermal Growth Factor Receptor (EGFR)Identified as potential EGFR inhibitors.

Investigation of Electron Transfer and Reactivity Parameters

The electron transfer properties and reactivity of this compound are of significant interest, particularly in the context of its applications in organic synthesis. Computational studies can shed light on the mechanisms of these processes.

One notable area of investigation is the involvement of this compound in photocatalytic radical hydroarylation reactions. smolecule.com In these reactions, the process is initiated by the photoexcitation of an iridium-based photocatalyst. smolecule.com The excited photocatalyst then reduces this compound through a proton-coupled electron transfer (PCET) mechanism, which is facilitated by the presence of an acid. smolecule.com This single-electron transfer leads to the formation of a protonated pyridyl radical intermediate after the rapid cleavage of the carbon-bromine bond. smolecule.com

The reactivity of the bromine atom in brominated pyridines is a key factor in their chemical transformations. Studies on the ammonolysis of bromopyridines have shown that the position of the bromine atom on the pyridine ring significantly influences its reactivity towards nucleophilic substitution. researchgate.net The inherent electronic properties of the pyridine ring, which can be further modulated by protonation, play a crucial role in determining the susceptibility of the C-Br bond to cleavage and subsequent reactions.

Reaction TypeMechanismKey Role of this compound
Photocatalytic Radical HydroarylationProton-Coupled Electron Transfer (PCET)Accepts an electron to form a pyridyl radical intermediate.
Nucleophilic Aromatic SubstitutionVaries (e.g., addition-elimination)The bromine atom acts as a leaving group.

Advanced Analytical and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-Bromopyridine (B75155) hydrochloride, offering insights into the connectivity and chemical environment of its atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyridine (B92270) ring are indicative of their electronic environment. The protonation of the nitrogen atom in the hydrochloride salt leads to a general downfield shift of the ring protons compared to the free base, 4-bromopyridine. This is due to the increased deshielding effect of the positively charged nitrogen.

A study comparing the ¹H NMR spectra of 3-bromopyridine (B30812) and 4-bromopyridine provides a reference for the expected signals. rsc.org While specific chemical shift values for 4-Bromopyridine hydrochloride can vary slightly depending on the solvent and concentration, the relative positions and coupling patterns of the peaks are characteristic. The protons on the pyridine ring typically appear as distinct signals. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms in the pyridine ring of this compound will have characteristic chemical shifts. The carbon atom bonded to the bromine (C4) will be significantly influenced by the halogen's electronegativity. The other carbon atoms (C2, C3, C5, C6) will also show distinct signals based on their position relative to the nitrogen and bromine atoms. Public databases and chemical suppliers often provide access to ¹³C NMR spectra for this compound. chemicalbook.comnih.gov

Monitoring changes in the NMR spectra can also be a valuable tool in reaction monitoring. For instance, during Suzuki-Miyaura cross-coupling reactions where this compound is used as a substrate, ¹H NMR can be used to monitor the conversion of the starting material and the formation of the biaryl product.

Table 1: Representative NMR Data for Pyridine Derivatives This table provides illustrative data for related compounds to give context to the expected spectral features of this compound. Specific values for this compound may vary.

CompoundNucleusChemical Shift (δ ppm) RangeMultiplicityReference
4-Bromopyridine¹HNot specifiedNot specified chemicalbook.com
3-Bromopyridine¹HNot specifiedNot specified rsc.org
This compound¹³CNot specifiedNot specified chemicalbook.comnih.gov
4-bromo-1,2,3,6-tetrahydropyridine hydrochloride¹H1.8–3.5 (tetrahydropyridine ring), 5.5–6.0 (vinyl protons)Not specified vulcanchem.com
4-bromo-1,2,3,6-tetrahydropyridine hydrochloride¹³C110–120 (brominated carbon), 45–55 (quaternary carbons near nitrogen)Not specified vulcanchem.com

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also used to gain structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry can confirm its molecular weight of 194.46 g/mol . scbt.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the protonated 4-bromopyridine molecule. The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+ and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns can also provide further structural confirmation. While MALDI-TOF MS is a potential technique, other ionization methods are also commonly used for small molecules like this compound. Chemicalbook provides access to the mass spectrum of this compound. chemicalbook.com

UV Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule. The pyridine ring system in this compound contains π electrons that can be excited by UV radiation, resulting in characteristic absorption bands.

The UV-Vis spectrum of this compound is available in spectral databases. nih.gov The hydrobromide salt of 4-bromopyridine also has available UV-Vis spectra. spectrabase.comnih.gov This data can be used for qualitative identification and quantitative analysis of the compound in solution.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. cnrs.frwikipedia.org XPS works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the material. wikipedia.orgeag.com

In the context of this compound, XPS could be used to analyze the surface chemistry of materials where this compound is used, for example, as a ligand in the formation of coordination polymers or in the functionalization of surfaces. alfa-chemistry.comrsc.org XPS analysis would be able to identify the presence of bromine, nitrogen, carbon, and chlorine on the surface and provide information about their chemical states (e.g., the oxidation state of the elements). cnrs.fr This can be particularly useful in understanding the interaction of this compound with other materials at a molecular level.

The technique can distinguish elements and their chemical bonding states, which would be valuable in confirming the structure and purity of this compound films or in studying its role in surface modifications. wikipedia.orgeag.com

Industrial and Commercial Research Perspectives

Role as a Raw Material in Industrial Synthesis

4-Bromopyridine (B75155) hydrochloride is a pivotal intermediate and raw material in various sectors of the chemical industry, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comhuarongpharma.comhuarongpharma.com Its value stems from the reactivity of the bromine atom at the 4-position on the pyridine (B92270) ring, which makes it an excellent building block for more complex molecules.

In industrial organic synthesis, the compound serves as a versatile precursor for a wide array of pyridine derivatives. guidechem.com The bromine atom acts as a functional handle, enabling its participation in numerous transition-metal-catalyzed cross-coupling reactions. These are fundamental processes for constructing new carbon-carbon and carbon-heteroatom bonds. guidechem.com Key reactions include:

Suzuki-Miyaura Reaction: For forming carbon-carbon bonds.

Stille Coupling: Another method for carbon-carbon bond formation. guidechem.com

Heck Reaction: Used to create substituted alkenes. guidechem.com

These synthetic strategies allow for the "decoration" of the pyridine scaffold with diverse functional groups, leading to the creation of novel and specialized molecules.

In the pharmaceutical sector, 4-Bromopyridine hydrochloride is a key starting material for synthesizing active pharmaceutical ingredients (APIs). smolecule.com It is particularly noted for its role in developing drugs targeting neurological disorders and in cancer therapies. chemimpex.com A significant commercial application is its use in the production of the drug Abiraterone. The pyridine structural motif is present in many approved drugs, making this compound a reliable starting point for new therapeutic agents.

The hydrochloride salt form is often preferred in industrial settings as it enhances the compound's stability and improves its handling properties compared to its free base, 4-bromopyridine, which can be unstable. For use in many organic reactions, the more reactive free base is liberated from the hydrochloride salt by treating it with a base, such as sodium bicarbonate. researchgate.net

A selection of chemicals synthesized using this compound as a raw material is presented below. chemicalbook.com

Resulting Product Compound
N-Methyl-4-pyridinamine
1-(4-Pyridyl)piperazine
2-Amino-4-bromopyridine (B18318)
1,4-Di(4-pyridyl)benzene
4-Ethynylpyridine
4-Phenylpyridine (B135609)
N-4-Pyridylbenzenesulfonamide

Applications in Agrochemicals and Dyestuffs

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical and dyestuff industries. chemicalbook.com Its structural features are leveraged to create new molecules with specific biological activities or desired chromatic properties.

Agrochemicals: The compound serves as a precursor for the synthesis of modern pesticides, including insecticides, herbicides, and fungicides. smolecule.comchemimpex.com Its role is to contribute to the development of effective crop protection solutions that help improve agricultural yields. chemimpex.com By incorporating the pyridine ring into the final molecule, chemists can modulate the efficacy and spectrum of activity of the agrochemical. The reactivity of the bromine atom allows for the introduction of various functional groups necessary for the desired pesticidal action. smolecule.com

Dyestuffs: In the dyestuff industry, this compound is used as an intermediate in the creation of new dyes. chemicalbook.comsmolecule.com The pyridine structure can be part of the chromophore system of a dye, influencing its color and fastness properties. Its ability to participate in coupling reactions allows for the synthesis of complex dye structures with specific and functional color characteristics. smolecule.com The chlorinated product derived from it has also been used in dye manufacturing. biosynth.com

Market Trends and Production Capacities

The market for this compound is characterized by a global supply base and steady demand, driven by its essential role in the pharmaceutical and chemical industries. Numerous chemical suppliers in the United States, Europe, Japan, and India list the compound in their catalogs, indicating a widespread and established market. chemicalbook.com

The compound is produced in bulk quantities, with some manufacturers reporting significant production capacities. For example, one supplier notes an annual production capacity of 200 tons. huarongpharma.com This large-scale production caters to stable, large customers and suggests a consistent demand for the intermediate. huarongpharma.com The existence of companies with over a decade of experience in manufacturing the compound further points to a mature and stable market that can adapt to the evolving needs of its customers. huarongpharma.com

Pricing and packaging in the market vary by supplier and quantity. The compound is available in research-oriented quantities (e.g., 5g, 25g) as well as in bulk industrial packaging (e.g., 25 kg drums). chemicalbook.comindiamart.com This availability across different scales supports both research and development activities and full-scale industrial production.

Research and Development Collaborations

While formal collaborations are not always publicly detailed, the interplay between suppliers of this compound and the global research community is a key driver of innovation. Chemical companies provide high-purity grades of the compound that are essential for academic and industrial research, thereby facilitating the development of new synthetic methodologies and novel molecules. sigmaaldrich.com

The use of this compound in peer-reviewed scientific literature highlights this indirect collaboration. Researchers rely on commercially available starting materials for their work in areas such as:

The synthesis of metal-organic frameworks (MOFs). sigmaaldrich.com

The development of intensified continuous flow processes for chemical reactions like the amination of aryl halides. sigmaaldrich.com

Furthermore, some suppliers offer technical support and consulting services, working with customers to meet their specific needs. huarongpharma.com This customer-centric approach, combined with the ability to adapt production based on market changes, reflects a collaborative effort to advance research and commercial applications. huarongpharma.com The compound's use in developing new ligands for coordination polymers and targeted therapeutic agents underscores its continued relevance in cutting-edge research and development.

Quality Assurance and High Purity Production

Quality assurance is a critical aspect of the production and supply of this compound, ensuring its suitability for sensitive applications, particularly in the pharmaceutical industry. Suppliers consistently market the compound with high purity levels, typically 98% or 99% and above. indiamart.comsigmaaldrich.comtcichemicals.com

To guarantee this quality, manufacturers employ stringent quality control measures and advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method used to verify the purity of the final product. chemimpex.com A Certificate of Analysis (COA) is a standard document provided by suppliers, which details the product's specifications and may include a retest or expiration date, ensuring traceability and quality. sigmaaldrich.com For products without a specified retest date, a standard warranty of one year from the shipment date is often applicable. sigmaaldrich.com

High-purity production is supported by sophisticated manufacturing infrastructure. Companies emphasize their use of "international first-class production equipment" and professional technical personnel to maintain high standards. huarongpharma.com Detailed production specifications often include controls for multiple parameters beyond simple purity.

The table below outlines typical quality assurance parameters for industrial-grade this compound. huarongpharma.com

ParameterSpecification
Appearance White to off-white powder
Purity (Content) ≥99.0%
Melting Point 230-236℃
Moisture ≤0.5%
Ash Content ≤0.3%
Related Substances Liquid phase detection

Safety Considerations and Environmental Impact in Research

Handling and Storage Guidelines

Proper handling and storage of 4-Bromopyridine (B75155) hydrochloride are crucial for ensuring laboratory safety. This compound should be handled in a well-ventilated area to minimize inhalation of dust or vapors. chemicalbook.com The use of non-sparking tools is recommended to prevent ignition, and measures should be taken to avoid the formation of dust and aerosols. chemicalbook.com

When handling this chemical, direct contact with skin and eyes should be avoided. chemicalbook.com It is also important to prevent ingestion and inhalation. chemicalbook.com After handling, thorough washing of hands and any exposed skin is necessary. fishersci.com Eating, drinking, or smoking in the work area is strictly prohibited. echemi.com

For storage, 4-Bromopyridine hydrochloride should be kept in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.comechemi.com It is recommended to store the compound under an inert atmosphere to protect it from moisture, as it is hygroscopic. fishersci.com The storage area should be locked up. echemi.com It should be stored away from incompatible materials such as strong oxidizing agents and strong bases. fishersci.com

Hazardous Properties and Safety Protocols

This compound is classified as a hazardous substance with several associated risks. fishersci.comfishersci.com It is harmful if swallowed, in contact with skin, or if inhaled. tcichemicals.com The compound causes skin irritation and serious eye irritation. echemi.comnih.gov It may also cause respiratory irritation. echemi.com

Hazard Identification and GHS Classification:

Hazard Class Category Hazard Statement
Acute toxicity, Oral Category 4 H302: Harmful if swallowed
Acute toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute toxicity, Inhalation Category 4 H332: Harmful if inhaled
Skin corrosion/irritation Category 2 H315: Causes skin irritation
Serious eye damage/eye irritation Category 2 H319: Causes serious eye irritation
Specific target organ toxicity – single exposure Category 3 H335: May cause respiratory irritation

This data is synthesized from multiple sources. fishersci.comechemi.comtcichemicals.com

To mitigate these hazards, comprehensive safety protocols must be implemented. This includes the use of appropriate personal protective equipment (PPE). chemicalbook.com

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). echemi.com
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. chemicalbook.comechemi.com
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. echemi.com

This data is synthesized from multiple sources. chemicalbook.comfishersci.comechemi.com

In case of accidental exposure, the following first-aid measures should be taken:

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. echemi.com

After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. echemi.com

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists. echemi.com

After ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. echemi.com

In the event of a spill, the area should be evacuated. chemicalbook.com All sources of ignition should be removed. chemicalbook.com Spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal. echemi.com Discharge into the environment must be avoided. chemicalbook.com

Proper disposal of this compound is critical. It should be disposed of at an appropriate treatment and disposal facility in accordance with applicable laws and regulations. echemi.com This can be achieved through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. chemicalbook.com

Environmentally Friendly Synthetic Methods

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it For the synthesis of pyridine (B92270) derivatives like 4-Bromopyridine, several environmentally benign methods have been explored. These approaches focus on using safer solvents, reducing reaction times, and minimizing waste.

One-pot multicomponent reactions represent a green approach to synthesizing novel pyridine derivatives. nih.gov These reactions can offer high yields, produce pure products, have short reaction times, and are cost-effective. nih.gov Microwave-assisted synthesis, often used in these reactions, is considered a green chemistry tool. nih.gov

The use of water as a solvent is another key aspect of environmentally friendly synthesis. nih.gov Research has demonstrated the successful amination of polyhalogenated pyridines in water, avoiding the need for noble transition metals and reducing the cost and environmental impact of the process. nih.gov

Solvent-free synthesis is another green alternative that has been applied to the production of pyridine derivatives. researchgate.net This method can reduce the use of hazardous substances and eliminate the need for conventional aqueous work-ups. researchgate.net

While these methods may not have been specifically documented for the synthesis of this compound, they represent promising and more environmentally friendly alternatives to traditional synthetic routes for related pyridine compounds. The application of such green chemistry principles can lead to more sustainable research practices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-bromopyridine from 4-bromopyridine hydrochloride?

  • Methodology :

Dissolve this compound in water (e.g., 1 g in 5 mL) .

Adjust the pH to >6 using 0.5 M NaOH to liberate the free base (4-bromopyridine) .

Extract the free base into an organic solvent (e.g., diethyl ether) .

Dry the organic layer over anhydrous MgSO₄ or similar desiccants .

Concentrate under reduced pressure to isolate 4-bromopyridine.

  • Key Considerations : Monitor pH carefully to avoid decomposition of the unstable free base .

Q. What are the critical physical and chemical properties of this compound for experimental design?

  • Properties :

PropertyValueReference
Molecular FormulaC₅H₄BrN·HCl
Molecular Weight194.46 g/mol
Melting Point270°C (decomposition)
StorageRoom temperature, inert atmosphere
  • Applications : Stability under basic conditions is critical for reactions requiring the free pyridine base .

Q. How is this compound characterized in structural and purity analyses?

  • Techniques :

  • ¹H/¹³C NMR : Confirm identity and monitor deprotonation (e.g., free base vs. hydrochloride) .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does this compound perform as a substrate in cross-coupling reactions?

  • Case Study (Suzuki–Miyaura Reaction) :

Dissolve this compound in water and add Pd/Fe@FeₓOᵧ catalyst (5 mol% Pd) .

React with arylboronic acids under optimized conditions (e.g., 80°C, 12 h).

Monitor conversion via ¹H NMR to quantify biaryl product yield .

  • Mechanistic Insight : The bromide acts as a leaving group, enabling Pd-catalyzed C–C bond formation .

Q. What electrochemical behaviors are observed for 4-bromopyridine in varying pH conditions?

  • Polarographic Analysis :

  • In acidic solutions (pH < 8), 4-bromopyridine exhibits a well-defined diffusion current .
  • Above pH 8, diffusion current decreases significantly due to reduced proton availability for reduction .
    • Experimental Design : Use buffered electrolytes and controlled potential electrolysis to study redox mechanisms .

Q. What role does this compound play in photocatalytic hydroarylation mechanisms?

  • Mechanistic Study :

Combine with Hantzsch ester and [Ir(ppy)₂(dtbbpy)]PF₆ photocatalyst .

Initiate radical chain propagation under visible light (23°C, 16 h).

Analyze regioselectivity (anti-Markovnikov) via ¹H NMR and DFT calculations .

  • Key Finding : The bromide facilitates radical intermediates, enabling C–H functionalization of olefins .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Example (B-Raf Kinase Inhibitor SB-590885) :

Use this compound as a starting material for coupling reactions .

Perform sequential steps: deprotection, oxidation, and cyclization.

Validate structure via ¹H/¹³C NMR and MS, achieving a total yield of 9.53% .

  • Optimization : Mild reaction conditions and cost-effective reagents improve scalability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.